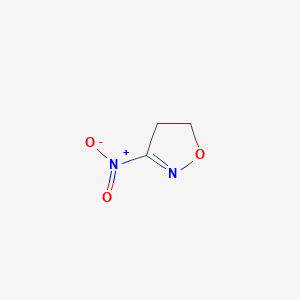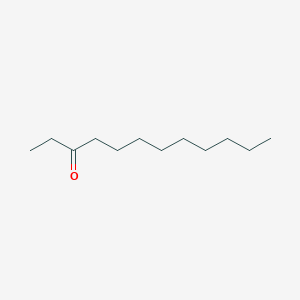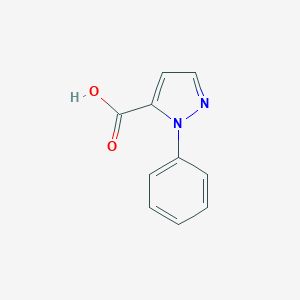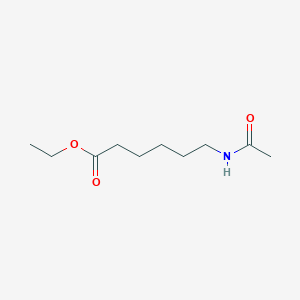
3-Nitro-4,5-dihydroisoxazole
Overview
Description
3-Nitro-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Chemistry : 3-Nitro-4,5-dihydroisoxazole derivatives are synthesized using manganese(IV) oxide as an oxidizing agent. These derivatives, including aryl and alkyl substituted 3- and 5-nitroisoxazoles, demonstrate the versatility of this compound in synthetic chemistry (Diamantini et al., 1993).
- Microbial Biotransformation : The compound plays a significant role in the biotransformation processes leading to optically active compounds, highlighting its importance in organic synthesis (Zadrozna & Kurkowska, 1997).
Biological and Pharmaceutical Research
- Antiprotozoal Activity : 4,5-Dihydroisoxazole derivatives exhibit various biological activities, including anti-infective properties. Some synthesized derivatives have shown significant in vitro antiprotozoal activity, demonstrating the potential of this compound in the development of new therapeutics (Dürüst et al., 2013).
- Antibacterial Evaluation : Certain 3,5-disubstituted 4,5-dihydroisoxazoles synthesized from nitrile oxide cycloaddition have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria (Barbosa et al., 2019).
Mechanistic Studies and Catalysis
- Kinetic and Molecular Mechanism Studies : The molecular mechanism of nitrous acid elimination from 5-nitro-3-phenyl-4,5-dihydroisoxazole has been explored, providing insights into the behavior of such compounds under catalytic and non-catalytic conditions (Łapczuk-Krygier et al., 2018).
- Catalytic Synthesis Applications : Copper(II)-catalyzed condensation of primary nitroalkanes with dipolarophiles for the synthesis of 4,5-dihydroisoxazoles highlights the potential of this compound in catalysis (Cecchi et al., 2007).
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
Mechanism of Action
Target of Action
3-Nitro-4,5-dihydroisoxazole is a key molecular fragment of many important compounds characterized by high biological activity . The presence of the nitro group at the heterocyclic ring additionally stimulates bioactive functions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For example, 5-(2-arylethenyl)-3-methyl-4-nitroisoxazole reacts with generated in situ diarylnitrile imines . Dihydroisoxazoles functionalized by NO2 group can be directly prepared in reaction between nitrile N-oxides and nitroalkenes .
Biochemical Pathways
The affected biochemical pathways involve the [3+2] cycloaddition reactions with the participation of unsaturated nitro compounds . These processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .
Pharmacokinetics
The synthesis of these structures can be realized by different pathways .
Result of Action
The result of the action of this compound is the formation of various bioactive compounds. For example, the 3,2-cycloaddition reactions of benzonitrile N-oxides and (E)-3,3,3-trichloro-1-nitroprop-1-ene lead to the respective 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Most discussed processes are realized at room temperature with high or full selectivity . .
properties
IUPAC Name |
3-nitro-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSVYLFCWALFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149903 | |
| Record name | 4,5-Dihydro-3-nitroisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121-14-8 | |
| Record name | 3-Nitro-4,5-dihydroisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-3-nitroisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1121-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-3-nitroisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 3-nitro-4,5-dihydroisoxazole in the synthesis of L-Daunosamine?
A1: this compound serves as a key starting material in the synthesis of methyl L-N,O-diacetyldaunosaminide, a derivative of the important anticancer sugar L-Daunosamine []. The synthesis leverages the reactivity of the dihydroisoxazole ring and its substituents to introduce chirality and functional groups necessary for constructing the target molecule.
Q2: What crucial transformation does this compound undergo in this synthetic route?
A2: A critical step involves converting this compound to (E)-3-(1-propenyl)-4,5-dihydroisoxazole (2b) []. This intermediate then undergoes an Asymmetric Dihydroxylation (AD) reaction, introducing two chiral centers with high enantiomeric excess, crucial for the stereochemical outcome of the final L-Daunosamine derivative.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)



![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
